(1R)-1-(4-Cyclopentyloxyphenyl)ethylamine

Vue d'ensemble

Description

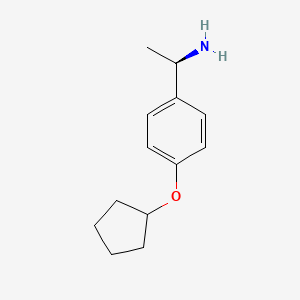

(1R)-1-(4-Cyclopentyloxyphenyl)ethylamine is an organic compound characterized by the presence of a cyclopentyloxy group attached to a phenyl ring, which is further connected to an ethylamine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(4-Cyclopentyloxyphenyl)ethylamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4-hydroxybenzaldehyde and cyclopentanol.

Formation of 4-Cyclopentyloxybenzaldehyde: The hydroxyl group of 4-hydroxybenzaldehyde is alkylated using cyclopentanol in the presence of an acid catalyst to form 4-cyclopentyloxybenzaldehyde.

Reduction to 4-Cyclopentyloxybenzyl Alcohol: The aldehyde group of 4-cyclopentyloxybenzaldehyde is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

Conversion to 4-Cyclopentyloxybenzyl Bromide: The alcohol is then converted to the corresponding bromide using phosphorus tribromide.

Formation of this compound: The bromide is reacted with ®-1-phenylethylamine under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically at the amine group, to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary amines.

Substitution: Formation of nitro or halogenated derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

(1R)-1-(4-Cyclopentyloxyphenyl)ethylamine is characterized by the following chemical structure:

- Molecular Formula : C16H23NO

- Molecular Weight : 245.37 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a cyclopentyloxy group attached to a phenyl ring, which contributes to its unique pharmacological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Neuroprotective Effects : Studies have shown that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to modulate neurotransmitter systems, enhancing cognitive function and reducing neuroinflammation .

- Antidepressant Activity : Preliminary research suggests that this compound may act as an antidepressant by influencing serotonin and norepinephrine levels in the brain. Animal models have demonstrated improved mood-related behaviors following administration of the compound .

- Anti-inflammatory Properties : The compound has been studied for its anti-inflammatory effects, which could be relevant in conditions like arthritis and other inflammatory diseases. It may inhibit pro-inflammatory cytokines, contributing to reduced inflammation .

Neurological Disorders

The potential use of this compound in treating neurological disorders is significant. Its ability to cross the blood-brain barrier allows it to exert effects on central nervous system disorders. Case studies have highlighted its role in experimental models of Alzheimer's disease, where it demonstrated a reduction in amyloid-beta plaques and improved cognitive function .

Mood Disorders

Given its antidepressant-like effects, this compound could be a candidate for developing new treatments for mood disorders. Clinical trials are warranted to evaluate its efficacy and safety in humans, especially for patients who do not respond to traditional antidepressants .

Inflammatory Conditions

The anti-inflammatory properties of this compound suggest potential applications in treating chronic inflammatory conditions. Research is ongoing to explore its mechanisms and effectiveness in clinical settings .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of (1R)-1-(4-Cyclopentyloxyphenyl)ethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

(1R)-1-(4-Methoxyphenyl)ethylamine: Similar structure but with a methoxy group instead of a cyclopentyloxy group.

(1R)-1-(4-Ethoxyphenyl)ethylamine: Similar structure but with an ethoxy group instead of a cyclopentyloxy group.

(1R)-1-(4-Propoxyphenyl)ethylamine: Similar structure but with a propoxy group instead of a cyclopentyloxy group.

Uniqueness: (1R)-1-(4-Cyclopentyloxyphenyl)ethylamine is unique due to the presence of the cyclopentyloxy group, which can impart different steric and electronic properties compared to other alkoxy groups. This can influence its reactivity, binding affinity, and overall biological activity.

Activité Biologique

(1R)-1-(4-Cyclopentyloxyphenyl)ethylamine is a chiral amine that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is structurally characterized by the presence of a cyclopentyloxy group attached to a phenyl ring, which influences its interaction with various biological targets. This article discusses the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Chirality : The (1R) configuration indicates specific stereochemistry that may influence receptor binding and activity.

- Functional Groups : The cyclopentyloxy group enhances lipophilicity, potentially affecting membrane permeability and receptor interactions.

The primary mechanism of action involves the compound's interaction with orexin receptors. Orexin receptors are G-protein coupled receptors (GPCRs) that play crucial roles in regulating arousal, appetite, and energy homeostasis. Binding to these receptors can modulate various physiological processes, including:

- Modulation of Sleep-Wake Cycles : Potential applications in sleep disorders.

- Appetite Regulation : Influence on feeding behavior and metabolic processes.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Orexin Receptor Inhibition : The compound exhibits inhibitory effects on orexin receptors, which may lead to decreased arousal and appetite stimulation .

- Potential Antidepressant Activity : Some studies suggest that compounds interacting with orexin pathways may exhibit antidepressant-like effects due to their influence on neurotransmitter systems .

Case Studies and Experimental Data

A selection of studies highlights the biological activity and therapeutic potential of this compound:

Comparative Analysis

A comparative analysis with similar compounds reveals unique properties and potential advantages of this compound:

| Compound | Target Receptor | Biological Activity |

|---|---|---|

| This compound | Orexin Receptors | Inhibitory; potential antidepressant |

| (αR)-N-(1-Cyclopentylethylidene)-α-methylbenzenemethanamine | Orexin Receptors | Similar activity but less selective |

| N-cyclohexyl-2-(nicotinamido) oxazole-4-carboxamide | Various GPCRs | Broader receptor activity but less specific |

Propriétés

IUPAC Name |

(1R)-1-(4-cyclopentyloxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10(14)11-6-8-13(9-7-11)15-12-4-2-3-5-12/h6-10,12H,2-5,14H2,1H3/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNECCLNJJLLHAO-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC2CCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)OC2CCCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.